7-Fluoro-2-methyl-3-({1-[2-(2-methylphenoxy)acetyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one
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Overview
Description
7-Fluoro-2-methyl-3-({1-[2-(2-methylphenoxy)acetyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinazolinone core, which is a common structural motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-2-methyl-3-({1-[2-(2-methylphenoxy)acetyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one typically involves multiple steps, including the formation of the quinazolinone core and subsequent functionalization One common method involves the condensation of 2-aminobenzamide with an appropriate aldehyde or ketone to form the quinazolinone core
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-2-methyl-3-({1-[2-(2-methylphenoxy)acetyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.
Scientific Research Applications
7-Fluoro-2-methyl-3-({1-[2-(2-methylphenoxy)acetyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Fluoro-2-methyl-3-({1-[2-(2-methylphenoxy)acetyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.
Fluoroquinolones: A class of antibiotics with a similar fluoro group.
Piperidine Derivatives: Compounds with similar piperidine rings but different functional groups.
Uniqueness
7-Fluoro-2-methyl-3-({1-[2-(2-methylphenoxy)acetyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
7-fluoro-2-methyl-3-[[1-[2-(2-methylphenoxy)acetyl]piperidin-4-yl]methyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN3O3/c1-16-5-3-4-6-22(16)31-15-23(29)27-11-9-18(10-12-27)14-28-17(2)26-21-13-19(25)7-8-20(21)24(28)30/h3-8,13,18H,9-12,14-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUTBJZJHBVFRRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2CCC(CC2)CN3C(=NC4=C(C3=O)C=CC(=C4)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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